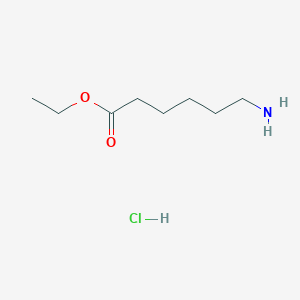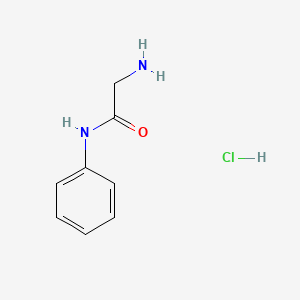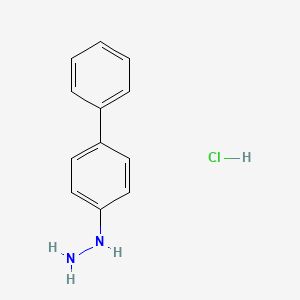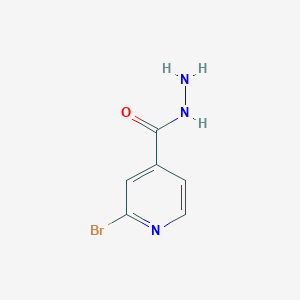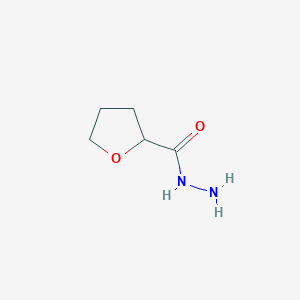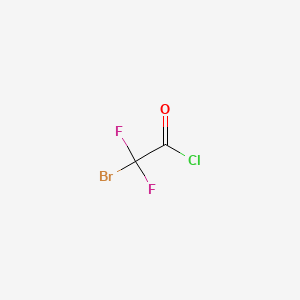
ブロモジフルオロアセチルクロリド
概要
説明
Bromodifluoroacetyl chloride (BDFA) is a halogenated alkylating agent that is widely used in scientific research applications. It is a colorless, volatile liquid that is highly reactive and has a wide range of uses in both organic and inorganic chemistry. BDFA has been used in a variety of research applications, including the synthesis of organic compounds and the study of biochemical and physiological processes.
科学的研究の応用
生物活性α,α-ジフルオロ-γ-ラクタムの合成
ブロモジフルオロアセチルクロリドは、生物活性α,α-ジフルオロ-γ-ラクタムの合成のための出発物質として使用されます . これらのラクタムは、環状アミドの一種であり、その生物活性のために医薬品化学において様々な用途があります。
トリフルオロメチル化C-ヌクレオシドの合成
ブロモジフルオロアセチルクロリドのもう一つの重要な用途は、トリフルオロメチル化C-ヌクレオシドの合成です . これらのヌクレオシドは、糖部分の炭素原子にトリフルオロメチル基が結合した修飾ヌクレオシドです。それらは、抗ウイルスおよび抗癌療法において潜在的な用途があります。
有機臭素化合物における使用
ブロモジフルオロアセチルクロリドは有機臭素化合物です . 有機臭素化合物は、有機合成において広く使用されており、多くの医薬品や染料に見られます。
有機塩素化合物における使用
ブロモジフルオロアセチルクロリドは有機塩素化合物として、様々な有機化合物の合成において潜在的な用途があります . 有機塩素化合物は、少なくとも1つの共有結合した塩素原子を含む有機化合物のクラスです。それらは、溶媒や冷媒から医薬品やポリマーまで、幅広い用途があります。
有機フッ素化合物における使用
ブロモジフルオロアセチルクロリドはまた、有機フッ素化合物です . 有機フッ素化合物は、少なくとも1つの共有結合したフッ素原子を含む有機化合物です。それらは、冷媒、医薬品、農薬など、様々な用途で使用されています。
アシルクロリドにおける使用
ブロモジフルオロアセチルクロリドは、アシルクロリドと呼ばれる有機化合物のクラスに属します . アシルクロリドは、医薬品や染料を含む他の有機化合物の製造における中間体として使用されます。
Safety and Hazards
Bromodifluoroacetyl chloride is corrosive . It can cause skin corrosion or irritation and serious eye damage or eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . Blistering may occur and progressive ulceration will occur if treatment is not immediate .
作用機序
Target of Action
Bromodifluoroacetyl chloride is a chemical compound with the formula BrCF2COCl . It has been used as a starting material for the synthesis of biologically active α,α-difluoro-γ-lactams and in the synthesis of trifluoromethylated C-nucleosides . The primary targets of Bromodifluoroacetyl chloride are therefore the molecules involved in these synthesis processes.
Mode of Action
It is known to react with primary amines at low temperatures to produce sulfides . This suggests that it may interact with its targets through a nucleophilic substitution reaction, where the chloride group on the acetyl moiety is replaced by the amine group.
Biochemical Pathways
Given its use in the synthesis of α,α-difluoro-γ-lactams and trifluoromethylated C-nucleosides , it can be inferred that it plays a role in the biochemical pathways leading to the formation of these compounds.
Pharmacokinetics
Its physical properties, such as its boiling point of 50°c , suggest that it is likely to be volatile and may therefore be rapidly absorbed and distributed in the body
Result of Action
It is known to be a powerful oxidizing agent and is able to release oxygen free radicals from the water in mucous membranes . These free radicals are potent oxidizers and can cause tissue damage .
Action Environment
The action, efficacy, and stability of Bromodifluoroacetyl chloride can be influenced by various environmental factors. For example, its reactivity with amines suggests that its action may be influenced by the presence of these compounds in the environment . Additionally, its volatility suggests that it may be sensitive to temperature changes
生化学分析
Biochemical Properties
Bromodifluoroacetyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the copper-catalyzed cyclization of N-allylhalodifluoroacetamides to synthesize α,α-difluoro-γ-lactams . Additionally, it is involved in the synthesis of trifluoromethylated C-nucleosides, which are important in medicinal chemistry . The interactions of bromodifluoroacetyl chloride with these biomolecules are crucial for its role in biochemical reactions.
Cellular Effects
Bromodifluoroacetyl chloride affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, bromodifluoroacetyl chloride has been shown to cause irritation and direct damage to mucous membranes, as well as burns to the skin . The bromide ion, a component of bromodifluoroacetyl chloride, acts as a central nervous system depressant and can produce neuronal effects with chronic exposure . These cellular effects highlight the compound’s potential impact on cell function and health.
Molecular Mechanism
The molecular mechanism of bromodifluoroacetyl chloride involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Bromodifluoroacetyl chloride is used as a starting material for the synthesis of biologically active compounds, which suggests that it may interact with enzymes and proteins involved in these synthetic pathways . The compound’s ability to cause irritation and damage to mucous membranes and skin indicates that it may inhibit or activate specific enzymes and proteins, leading to changes in cellular function . Understanding these molecular mechanisms is essential for comprehending the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bromodifluoroacetyl chloride can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Bromodifluoroacetyl chloride is known to be a liquid at room temperature with a boiling point of 50°C . Its stability and degradation over time can influence its effectiveness in biochemical reactions and its impact on cellular function. Long-term exposure to bromodifluoroacetyl chloride may result in chronic effects, such as neuronal damage, due to the bromide ion component .
Dosage Effects in Animal Models
The effects of bromodifluoroacetyl chloride vary with different dosages in animal models. At high doses, the compound can cause toxic or adverse effects. For example, the bromide ion in bromodifluoroacetyl chloride acts as a central nervous system depressant, and chronic exposure can lead to neuronal effects . Understanding the dosage effects of bromodifluoroacetyl chloride in animal models is crucial for determining safe and effective usage levels.
Metabolic Pathways
Bromodifluoroacetyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been used as a starting material for the synthesis of biologically active compounds, indicating its involvement in synthetic metabolic pathways . The compound’s interactions with enzymes and cofactors in these pathways can affect metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for comprehending the compound’s biochemical effects.
Transport and Distribution
Bromodifluoroacetyl chloride is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s localization and accumulation within cells can influence its activity and function. For example, bromodifluoroacetyl chloride is detected in the cytoplasm and extracellular locations . Understanding the transport and distribution of bromodifluoroacetyl chloride is crucial for comprehending its biochemical effects.
Subcellular Localization
The subcellular localization of bromodifluoroacetyl chloride affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Bromodifluoroacetyl chloride is detected in the cytoplasm and extracellular locations, indicating its potential involvement in various cellular processes . Understanding the subcellular localization of bromodifluoroacetyl chloride is essential for comprehending its biochemical effects.
特性
IUPAC Name |
2-bromo-2,2-difluoroacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrClF2O/c3-2(5,6)1(4)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJKGSALBRSKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334487 | |
| Record name | Bromodifluoroacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3832-48-2 | |
| Record name | 2-Bromo-2,2-difluoroacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3832-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromodifluoroacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2,2-difluoroacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most stable conformation of bromodifluoroacetyl chloride in the gas and liquid phases?
A1: The research indicates that bromodifluoroacetyl chloride exists as an equilibrium between gauche and trans conformers in both the gas and liquid phases. The gauche conformer, where the bromine atom is trans to the chlorine atom, is more stable in both phases. This conclusion is based on the analysis of Raman spectra at different temperatures. [, ]
Q2: How does the conformational stability of bromodifluoroacetyl chloride differ in the solid phase compared to the gas and liquid phases?
A2: While both gauche and trans conformers exist in the gas and liquid phases, only the gauche conformer is present in the annealed solid phase. []
Q3: What computational methods were used to study bromodifluoroacetyl chloride, and what information did they provide?
A3: The researchers used ab initio calculations with STO-3G and 4-31G/MIDI-4* basis sets to study the molecule. These calculations provided optimized geometries, dipole moments, vibrational frequencies, and harmonic force fields for both gauche and trans conformers. This information aided in assigning the observed vibrational bands in the experimental spectra. []
- Durig, J. R., et al. "Raman and infrared spectra, conformational stability, barriers to internal rotation, ab initio calculations and vibrational assignment for bromodifluoroacetyl chloride." Journal of Molecular Structure 517 (2000): 119-136.
- Durig, J. R., et al. "INFRARED AND RAMAN SPECTRA, CONFORMATIONAL STABILITY, BARRIERS TO INTERNAL ROTATION, AND AB INITIO CALCULATIONS FOR BROMODIFLUOROACETYL CHLORIDE." Journal of Molecular Structure (1999).
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



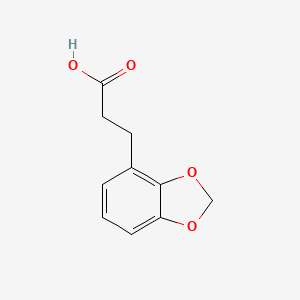

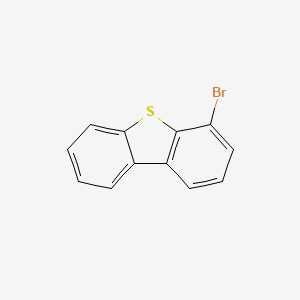
![1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl-](/img/structure/B1267967.png)
